molecular formula C15H16N2O3 B2563170 (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide CAS No. 502894-87-3

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2563170
CAS No.: 502894-87-3
M. Wt: 272.304
InChI Key: ONYDXAJZGMYBDL-UHFFFAOYSA-N
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Description

The compound (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is an acrylamide derivative featuring:

  • A cyano group at the α-position of the acrylamide backbone.
  • A 3,4-dimethoxyphenyl substituent at the β-position.
  • An N-prop-2-enyl group as the amide substituent.

The N-prop-2-enyl group introduces steric and electronic effects, differentiating it from other acrylamide analogs.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-4-7-17-15(18)12(10-16)8-11-5-6-13(19-2)14(9-11)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,17,18)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYDXAJZGMYBDL-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, malononitrile, and propargylamine.

    Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dimethoxyphenyl)acrylonitrile.

    Amidation: The resulting acrylonitrile is then subjected to amidation with propargylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor. Studies have shown that derivatives of this compound can interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituents Key Differences vs. Target Compound Biological Activity/Applications Reference
(E)-2-cyano-3-(4-hydroxyphenyl)acrylic acid 4-hydroxyphenyl Hydroxy instead of methoxy; carboxylic acid Antioxidant (isolated from Rubus urticifolius)
(E)-entacapone analogs 3,4-dihydroxy-5-nitrophenyl Nitro and dihydroxy groups; N,N-diethylamide Catechol-O-methyltransferase inhibition
2-cyano-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide 2,4-dichlorophenyl + 3,4-dimethoxyphenethyl Dichloro substitution; bulky N-alkyl chain Synthetic intermediate (Enamine Ltd catalog)

Analysis :

  • Electron-donating vs.
  • Hydroxy vs. methoxy : The hydroxy analog () exhibits antioxidant activity, but methoxy groups in the target compound may reduce redox activity while improving metabolic stability .

Variations in the N-Substituent

Compound Name N-Substituent Key Differences vs. Target Compound Physicochemical Impact Reference
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide Cyclopentyl Bulky aliphatic ring vs. prop-2-enyl Higher lipophilicity; steric hindrance
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide Phenyl Aromatic N-substituent; dimethylamino group Enhanced π-π stacking; basicity from dimethylamino

Analysis :

  • Prop-2-enyl vs. cyclopentyl : The prop-2-enyl group in the target compound may confer greater conformational flexibility and lower melting points compared to rigid cyclopentyl analogs .
  • Aromatic N-substituents: The phenyl group () facilitates π-π interactions in crystal packing, whereas the alkenyl chain in the target compound could influence solubility in nonpolar solvents .

Toxicity Predictions

  • Computational models (e.g., GUSAR) predict acute toxicity for triazole-thioacetic acid derivatives (). The target compound’s prop-2-enyl group may reduce toxicity compared to chlorinated analogs () .

Biological Activity

(E)-2-cyano-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer effects.

The compound has the following chemical structure and properties:

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.116 g/mol
  • InChIKey : ONYDXAJZGMYBDL-UHFFFAOYSA-N

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. The compound was tested in vitro and in vivo for its ability to modulate inflammatory responses.

  • In Vitro Studies :
    • The compound was evaluated for its impact on macrophage cultures, specifically looking at cytokine production (IL-1β, TNFα) and nitric oxide synthesis. Results showed a marked reduction in nitrite and cytokine levels at various concentrations, indicating a potent anti-inflammatory effect ( ).
  • In Vivo Studies :
    • In models of inflammation such as Complete Freund's Adjuvant (CFA)-induced paw edema and zymosan-induced peritonitis, the compound demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like dexamethasone. Specifically, at a dosage of 100 mg/kg, it effectively reduced paw swelling within 2 to 6 hours post-treatment ( ).

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies suggest that the compound may inhibit tumor growth through several mechanisms:

  • Cell Viability Assays :
    • The compound was shown to reduce cell viability in various cancer cell lines through apoptosis induction. This was assessed using MTT assays where treated cells exhibited decreased metabolic activity compared to controls.
  • Mechanistic Insights :
    • Molecular docking studies indicate that the compound interacts with key targets involved in cancer progression, including proteins associated with cell cycle regulation and apoptosis pathways ( ).

Case Studies

Several case studies have highlighted the efficacy of this compound:

StudyModelDosageKey Findings
Study 1CFA-induced paw edema100 mg/kgSignificant reduction in paw swelling compared to control
Study 2Zymosan-induced peritonitis5, 10, 50 mg/kgDecreased leukocyte migration by up to 90.5% at higher doses
Study 3Cancer cell linesVariesInduced apoptosis and reduced cell viability significantly

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